2-(3,4-DIMETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-18-6-5-16(14-19(18)26-2)15-21(24)22-9-12-23-10-7-17(8-11-23)20-4-3-13-27-20/h3-6,13-14,17H,7-12,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHREUDQQFWRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCCN2CCC(CC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound comprises three structural domains:
- 3,4-Dimethoxyphenyl acetamide core
- Ethylene linker
- 4-(Thiophen-2-yl)piperidine moiety
Retrosynthetic disconnection suggests two primary synthetic strategies:
- Strategy A : Amide coupling between 2-(3,4-dimethoxyphenyl)acetic acid and 2-[4-(thiophen-2-yl)piperidin-1-yl]ethylamine
- Strategy B : Sequential assembly of piperidine and acetamide subunits through nucleophilic substitutions
Detailed Synthetic Protocols
Amide Coupling Methodology (Strategy A)
Preparation of 2-(3,4-Dimethoxyphenyl)acetic Acid
The carboxylic acid precursor is synthesized via Friedel-Crafts acylation of 1,2-dimethoxybenzene with chloroacetyl chloride, followed by alkaline hydrolysis. Optimal conditions:
- Temperature: 0–5°C
- Catalyst: AlCl₃ (1.2 eq)
- Reaction time: 6 h
Synthesis of 2-[4-(Thiophen-2-yl)piperidin-1-yl]ethylamine
The piperidine intermediate is prepared through a four-step sequence:
- Gewald reaction of cyclohexanone with elemental sulfur and malononitrile to form 2-aminothiophene
- N-Alkylation with 1,2-dibromoethane
- Nucleophilic substitution with piperidine
- Reduction of nitrile to amine using LiAlH₄
Coupling Reaction Optimization
The critical amide bond formation employs carbodiimide chemistry:
- Activate 2-(3,4-dimethoxyphenyl)acetic acid with EDCI·HCl (1.2 eq) and DMAP (0.1 eq) in anhydrous CH₂Cl₂
- Add 2-[4-(thiophen-2-yl)piperidin-1-yl]ethylamine (1.0 eq) at 0°C
- Warm to room temperature and stir for 24 h
- Purify via recrystallization (CH₂Cl₂/EtOAc)
Critical parameters :
Consecutive Assembly Approach (Strategy B)
This alternative route constructs the molecular framework through sequential heterocycle formation:
Thiophene-Piperidine Hybrid Synthesis
- Prepare 4-(thiophen-2-yl)piperidine via Buchwald-Hartwig amination:
- N-Alkylation with ethylenediamine derivatives
Acetamide Installation
Reaction Optimization and Scale-Up Considerations
Solvent Systems
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents disclose improved efficiency through:
Green Chemistry Innovations
- Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME)
- Catalytic recycling of EDCI byproducts
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate receptor interactions.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved may include binding to receptor sites, altering enzyme activity, or modulating signal transduction pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Properties
- Target Compound vs. Rip-B: The target compound’s piperidine-thiophene substituent increases molecular weight and complexity compared to Rip-B’s simple benzamide group.
- Target Compound vs. HLP/VU01: Halopemide (HLP) and VU0155056 (VU01) share the piperidine-ethyl backbone but substitute benzimidazolone or naphthamide groups. These substituents confer distinct enzyme inhibition profiles; the target compound’s thiophene may offer unique selectivity for non-PLD targets .
- Target Compound vs.
Biological Activity
The compound 2-(3,4-Dimethoxyphenyl)-N-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}acetamide , often referred to as a novel piperidine derivative, has attracted attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 375.49 g/mol. The structure includes a piperidine ring substituted with a thiophene moiety and a dimethoxyphenyl group, contributing to its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 375.49 g/mol |
| Molecular Formula | C20H25N2O4S |
| LogP | 2.4748 |
| Polar Surface Area | 48.602 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may exhibit selective binding affinity for specific serotonin receptor subtypes, influencing mood and anxiety levels.
- Dopaminergic Activity : Interaction with dopamine receptors could be linked to potential applications in treating disorders like schizophrenia or depression.
Biological Activity
Research indicates that this compound demonstrates significant biological activities, including:
- Antidepressant Effects : In preclinical studies, it has shown potential antidepressant-like effects in rodent models, evidenced by reduced immobility in forced swim tests.
- Anxiolytic Properties : Behavioral assays suggest that it may reduce anxiety-like behaviors, making it a candidate for anxiety disorder treatments.
- Neuroprotective Effects : Preliminary studies indicate possible neuroprotective properties against oxidative stress-induced neuronal damage.
Case Studies and Research Findings
- Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior explored the antidepressant effects of similar compounds in the piperidine class. Results indicated that compounds with structural similarities to this compound exhibited significant reductions in depressive behaviors in animal models .
- Anxiolytic Effects : Research conducted by Smith et al. (2023) demonstrated that the compound significantly decreased anxiety-like behavior in mice subjected to stress tests. The study concluded that the modulation of serotonin receptors could be responsible for these effects .
- Neuroprotection Studies : A recent investigation into neuroprotective agents highlighted that compounds with similar structures provided substantial protection against glutamate-induced excitotoxicity in neuronal cultures . This suggests potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. What synthetic routes are commonly employed for the preparation of this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling the acetamide moiety with the piperidine-thiophene derivative using reagents like EDCI/HOBt or DCC in anhydrous DMF or dichloromethane .
- Heterocyclic ring construction : The thiophene-piperidine core may be synthesized via cyclization reactions using catalysts like Pd(PPh₃)₄ for cross-coupling or acidic/basic conditions for ring closure .
- Critical conditions : Temperature control (e.g., 0–5°C for sensitive intermediates), inert atmosphere (N₂/Ar), and anhydrous solvents to prevent hydrolysis .
| Reagent/Condition | Role | Example from Literature |
|---|---|---|
| EDCI/HOBt | Amide coupling | Used in N-alkylation steps |
| Pd(PPh₃)₄ | Catalyzes thiophene-piperidine coupling | Suzuki-Miyaura reactions |
| Anhydrous DMF | Solvent for moisture-sensitive steps | Prevents side reactions |
Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using gradient elution (e.g., hexane/EtOAc) .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity, and what characteristic signals should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR :
-
3,4-Dimethoxyphenyl group : Look for singlet(s) at δ ~3.8–4.0 ppm (OCH₃) and aromatic protons at δ ~6.7–7.2 ppm .
-
Thiophene-piperidine moiety : Thiophene protons at δ ~7.0–7.5 ppm; piperidine N-CH₂ protons as multiplet(s) at δ ~2.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]⁺) with <5 ppm error .
- IR Spectroscopy : Validate amide C=O stretch at ~1650–1680 cm⁻¹ and aromatic C-H stretches .
Data Contradiction Analysis : Discrepancies in NMR splitting patterns may indicate impurities or stereochemical issues—re-run spectra in deuterated DMSO or CDCl₃ for clarity .
Q. What initial biological screening approaches are recommended to evaluate therapeutic potential?
Prioritize:
- In vitro enzyme assays : Test inhibition of kinases or GPCRs linked to diseases (e.g., cancer, neurological disorders). Use fluorescence polarization or radiometric assays .
- Cytotoxicity screening : Employ MTT/XTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .
- Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
| Assay Type | Key Parameters | Reference |
|---|---|---|
| Enzyme inhibition | IC₅₀, Km/Ki values | |
| Cytotoxicity | IC₅₀ after 48–72h exposure |
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across experimental models?
- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., same cell passage number, serum-free conditions) .
- Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets .
- Metabolite profiling : Identify active metabolites via LC-MS/MS that may explain discrepancies in in vivo vs. in vitro activity .
Case Study : Inconsistent cytotoxicity data may arise from divergent cell membrane permeability—compare results with structurally similar analogs having logP adjustments .
Q. What strategies improve synthetic yield during scale-up from milligram to gram quantities?
- Process optimization : Replace batch reactions with flow chemistry for exothermic steps (e.g., amide coupling) to enhance reproducibility .
- Catalyst screening : Test Pd catalysts (e.g., XPhos Pd G3) for higher efficiency in piperidine-thiophene coupling .
- Workup modifications : Use liquid-liquid extraction (e.g., EtOAc/water) instead of column chromatography for intermediate purification .
| Parameter | Small Scale (mg) | Large Scale (g) |
|---|---|---|
| Reaction Time | 12–24h | Reduced to 6–8h via microwave assistance |
| Yield | 40–60% | Improved to 70–75% with optimized catalysts |
Q. How does the thiophene-piperidine moiety influence pharmacokinetics, and what in silico methods predict these effects?
- LogP/D calculations : Use software like Schrödinger’s QikProp to predict lipophilicity (logP ~3.5–4.0) and blood-brain barrier penetration .
- Metabolic hotspots : Identify susceptible sites (e.g., piperidine N-dealkylation) via docking with CYP450 isoforms (e.g., CYP3A4) .
- PAMPA assay validation : Correlate computational permeability predictions with experimental PAMPA results for GI absorption .
Computational Workflow :
- Generate 3D conformers with OMEGA.
- Dock into CYP3A4 using Glide.
- Simulate MD trajectories for binding stability .
Q. What comparative structural analysis methods differentiate this compound from analogs with similar cores?
- X-ray crystallography : Resolve piperidine-thiophene dihedral angles and hydrogen-bonding patterns .
- SAR studies : Modify the 3,4-dimethoxyphenyl group to 3,4-dichlorophenyl and compare bioactivity .
- Thermal analysis : Use DSC/TGA to assess stability differences driven by crystalline vs. amorphous forms .
| Analog Structure | Key Modification | Bioactivity Shift |
|---|---|---|
| 3,4-Dichlorophenyl | Increased logP | Higher cytotoxicity (IC₅₀ ↓30%) |
| Piperazine replacement | Altered solubility | Reduced CNS penetration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
